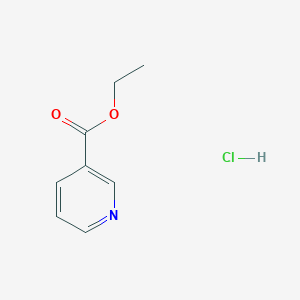

Ethyl nicotinate hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H10ClNO2 |

|---|---|

Molecular Weight |

187.62 g/mol |

IUPAC Name |

ethyl pyridine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H9NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h3-6H,2H2,1H3;1H |

InChI Key |

LYWSUZCAGACMEU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=CC=C1.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl Nicotinate Hydrochloride and Its Chemical Derivatives

Esterification Protocols and Catalytic Advancements

The primary synthesis of ethyl nicotinate (B505614) involves the esterification of nicotinic acid with ethanol (B145695). This process, known as Fischer-Speier esterification, is an equilibrium reaction where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.com Advancements in this field have focused on improving catalyst efficiency, reaction conditions, and environmental footprint.

The conventional and most established method for synthesizing ethyl nicotinate is the Fischer esterification, which utilizes a strong mineral acid as a catalyst. masterorganicchemistry.com Concentrated sulfuric acid (H₂SO₄) is a commonly used catalyst for the reaction between nicotinic acid and ethanol, typically conducted under reflux conditions. guidechem.comchemicalbook.com This method is known for its simplicity and relatively high yields. guidechem.com The reaction involves protonating the carbonyl oxygen of nicotinic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ethanol. masterorganicchemistry.com

Similarly, hydrochloric acid (HCl) can be employed as the catalyst. vulcanchem.comgoogle.com Historically, one of the routes to produce alkyl esters of nicotinic acid was by reacting nicotinic acid with a low molecular weight aliphatic alcohol in the presence of an acid esterification catalyst like sulfuric acid. google.com Another approach involved reacting nicotinoyl chloride hydrochloride with an alcohol. google.com While effective, these traditional methods using strong soluble acids often present challenges in industrial applications, including the generation of significant amounts of acidic wastewater that requires neutralization, leading to high COD (Chemical Oxygen Demand) and salt content. guidechem.com

To overcome the drawbacks of homogeneous acid catalysts, research has shifted towards heterogeneous solid acid catalysts. These catalysts offer several advantages, including simplified product separation, catalyst recyclability, and a reduction in corrosive and polluting waste streams. guidechem.com

A notable example is the use of the HND230 solid acid catalyst in a toluene (B28343) medium. google.compatsnap.com In this process, nicotinic acid, ethanol, and the solid catalyst are heated, and the water formed during the reaction is removed azeotropically with toluene, driving the equilibrium towards the product. guidechem.comgoogle.com This method achieves high yields (96-98%) and minimizes waste. smolecule.com The catalyst can be recovered by simple filtration and reused, which reduces both material and equipment costs. guidechem.comgoogle.com Other solid catalysts, such as silica-supported silicomolybdic acid (SMA) and MoO₃/SiO₂, have also been investigated for the esterification of nicotinic acid, demonstrating the versatility of heterogeneous catalysis in this synthesis. orientjchem.orgresearchgate.net

Below is a data table comparing conventional and solid acid-catalyzed methods based on a specific patented process.

| Parameter | Conventional Method (H₂SO₄) | Solid Acid Method (HND230) |

| Catalyst Type | Homogeneous (Liquid) | Heterogeneous (Solid) |

| Typical Yield | 85–90% | 95–98% |

| Product Purity (GC%) | 97–98% | 99–99.7% |

| Wastewater COD | High (15,000–20,000 mg/L) | Low (3,000–5,000 mg/L) |

| Catalyst Recovery | Difficult (Requires Neutralization) | Easy (Filtration) |

| Scalability | Limited by waste treatment costs | High |

This table presents comparative data derived from analyses of traditional sulfuric acid methods versus the HND230 solid acid catalyst process. smolecule.com

An example of a specific protocol using the HND230 catalyst is detailed below.

| Reactant | Amount | Moles |

| Nicotinic Acid | 246.2 g | ~2.0 |

| Absolute Ethanol | 92.1 g | ~2.0 |

| Toluene | 123.1 g | N/A |

| HND230 Catalyst | 2.5 g | N/A |

Reaction Conditions: The mixture is stirred at 55°C for 4 hours, followed by reflux to remove water. This process yielded 293.8g of ethyl nicotinate with a purity of 99.5% and a yield of 97.2%. google.compatsnap.com

Process intensification aims to create dramatically smaller, more efficient, and safer chemical production plants. researchgate.net For ethyl nicotinate and its derivatives, this involves innovative reactor designs and reaction conditions.

Performing reactions without a solvent (neat) is a key goal of green chemistry as it eliminates solvent waste and simplifies purification. figshare.comacs.org Mechanochemistry, specifically high-speed ball-milling, has been reported for the solvent-free esterification of carboxylic acids, including nicotinic acid, at room temperature. nih.gov For example, the esterification of nicotinic acid using this method produced the corresponding ester in an 83% yield. nih.gov While much of the process intensification literature for ethyl nicotinate focuses on its subsequent reactions, the principles are directly applicable to its synthesis. A solvent-free approach for the full reduction of ethyl nicotinate has been demonstrated, achieving a high throughput and highlighting the potential for eliminating solvents in processes involving this compound. figshare.comcam.ac.uk

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and easier scalability. omicsonline.org The hydrogenation of ethyl nicotinate has been extensively studied under continuous flow conditions, demonstrating the applicability of this technology to reactions involving the compound. researchgate.netacs.org Using a trickle bed reactor, researchers have achieved high throughput for both the partial and full hydrogenation of ethyl nicotinate. figshare.comresearchgate.net For the full hydrogenation to ethyl piperidine-3-carboxylate, a throughput of 1959 g per day was achieved on a laboratory scale. figshare.com These studies showcase how flow reactors can be used for the process intensification of reactions involving ethyl nicotinate, enabling rapid and safe scale-up from milligram to kilogram quantities. researchgate.net

| Reaction Type | Reactor System | Throughput | Catalyst | Reference |

| Partial Hydrogenation | Trickle Bed Reactor (HEL FlowCAT) | 1219 g/day | 5% Pd/Al₂O₃ | acs.orgfigshare.com |

| Full Hydrogenation | Trickle Bed Reactor (HEL FlowCAT) | 1959 g/day | 5% Pd/Al₂O₃ | acs.orgfigshare.com |

| Solvent-Free Full Reduction | Small Footprint Reactor | 26.4 g/hour | Not Specified | figshare.comcam.ac.uk |

Process Intensification Strategies in Ethyl Nicotinate Synthesis

Functionalization and Derivatization Approaches

Ethyl nicotinate serves as a versatile precursor for the synthesis of more complex molecules through various functionalization and derivatization reactions. These reactions can modify the pyridine (B92270) ring or the ester group.

One key reaction is the reduction of the pyridine ring. The hydrogenation of ethyl nicotinate can yield either ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate (a partial reduction) or ethyl nipecotinate (full reduction to the piperidine (B6355638) ring). figshare.comdicp.ac.cn This reduction is a critical step in the synthesis of pharmaceutical targets like Tiagabine. cam.ac.uk Catalytic transfer hydrogenation using HSiCl₃ and a catalyst like hexamethylphosphoric triamide (HMPA) provides a metal-free method to access piperidine derivatives from 3-carbonyl pyridines like ethyl nicotinate. researchgate.net

The ester can also be used as a ligand in transition-metal-catalyzed reactions. For instance, ethyl nicotinate was identified as an optimal ligand in a Palladium(II)-catalyzed intramolecular oxidative oxyarylation, where its presence was crucial for achieving a high yield. nih.govmit.edu

Furthermore, the structure can be modified to introduce new functional groups. For example, ethyl 2-(bromomethyl)nicotinate hydrobromide is synthesized from ethyl nicotinate precursors, often using N-Bromosuccinimide for selective bromination. smolecule.com A derivative, 2-[{2-(1,3-Benzodioxol-5-yl)ethyl}dithio]ethyl nicotinate, can be synthesized and subsequently converted to its hydrochloride salt by dissolving it in ethyl acetate (B1210297) and adding a solution of hydrochloric acid in ethyl acetate. prepchem.com

Synthesis of Nicotinate-Polyethylene Glycol Ester Ligands

The synthesis of novel nicotinate-polyethylene glycol (PEG) ester ligands has been achieved, demonstrating the versatility of ethyl nicotinate in creating complex molecular architectures. dntb.gov.uamdpi.comresearchgate.net Specifically, 2-(2-methoxyethoxy)ethyl nicotinate hydrochloride and 2-[2-(2-methoxyethoxy)ethoxy]this compound have been synthesized and characterized. dntb.gov.uamdpi.comresearchgate.net The general synthetic route involves the reaction of nicotinic acid with thionyl chloride to form the acyl chloride hydrochloride intermediate. mdpi.comresearchgate.net This intermediate is then reacted with the corresponding polyethylene (B3416737) glycol monomethyl ether to yield the desired ester ligands in high yields (92-95%). mdpi.comresearchgate.net These ligands have been utilized in the formation of ruthenium(II) complexes, showcasing their potential in organometallic chemistry. dntb.gov.uamdpi.comresearchgate.net

Table 1: Synthesis of Nicotinate-Polyethylene Glycol Ester Ligands

| Ligand | Reagents | Yield (%) | Reference |

| 2-(2-methoxyethoxy)this compound | Nicotinic acid, Thionyl chloride, 2-(2-methoxyethoxy)ethanol | 95 | mdpi.comresearchgate.net |

| 2-[2-(2-methoxyethoxy)ethoxy]this compound | Nicotinic acid, Thionyl chloride, 2-[2-(2-methoxyethoxy)ethoxy]ethanol | 92 | mdpi.comresearchgate.net |

Preparation of Amino Acid Ester Conjugates from Bromonicotinates

The conjugation of amino acid esters to the nicotinate framework represents a significant strategy for modifying the biological properties of the parent molecule. A common approach involves the use of bromonicotinate precursors. For instance, ethyl 2-(2-bromophenylamino)nicotinate has been synthesized with a 68% yield by esterifying the corresponding 2-(2-bromophenylamino)nicotinic acid. jst.go.jp This bromo-derivative serves as a versatile intermediate for further functionalization, including the introduction of amino acid moieties. The synthesis of various amino acid ester conjugates of phenazine-1-carboxylic acid has also been explored to enhance bioactivities. nih.gov This often involves coupling the carboxylic acid with different amino acid esters. nih.gov

Formation of Ethyl 6-(Aminomethyl)nicotinate Hydrochloride

Ethyl 6-(aminomethyl)nicotinate hydrochloride is a valuable derivative with applications in pharmaceutical development, particularly in the synthesis of compounds targeting neurological disorders. chemimpex.com Its synthesis can be achieved through various routes. One method involves the modification of a precursor like ethyl 6-chloronicotinate. The protonated amine group in the hydrochloride salt enhances water solubility, a desirable property for pharmaceutical formulations. This compound serves as a key intermediate in the synthesis of more complex molecules. chemimpex.com

Design and Synthesis of Substituted Ethyl Nicotinate Derivatives

A variety of synthetic methods have been developed to introduce diverse functional groups onto the ethyl nicotinate scaffold. One notable method is the ring cleavage reaction of 3-formyl (aza)indoles with β-keto esters to produce m-aminopyridyl-o-methyl-substituted ethyl nicotinates. nih.gov This reaction proceeds through the formation of a substituted β-amino acrylate (B77674) intermediate, followed by an aldol-type condensation and subsequent intramolecular cyclization and C-N bond cleavage. nih.gov This methodology has proven robust for synthesizing a wide range of 2-alkyl/aryl 3-electron-withdrawing group substituted 5-aminoaryl pyridines. nih.gov

Another approach involves the reaction of 3-(4-bromophenyl)-2-cyanoprop-2-enethioamide with ethyl 3-oxo-3-phenylpropanoate, which yields ethyl 4-(4-bromophenyl)-5-cyano-2-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxylate. tandfonline.com This product can then be further modified to create various thio-substituted ethyl nicotinate derivatives. tandfonline.comtandfonline.com For example, reaction with chloroacetonitrile (B46850) or other chloro-derivatives leads to the corresponding S-substituted ethyl nicotinates. tandfonline.com

Advanced Chemical Transformations and Mechanistic Investigations

Catalytic Reduction of the Pyridine Ring System

The reduction of the pyridine ring in ethyl nicotinate to form the corresponding piperidine derivative (ethyl nipecotinate) is a crucial transformation for accessing valuable chiral building blocks.

Heterogeneous catalysts have been extensively studied for the hydrogenation of ethyl nicotinate. A notable example is the use of a chiral catalyst derived from 1,1'-bis(diphenylphosphino)ferrocene (dppf) anchored within MCM-41, which has shown increased enantioselectivity and activity compared to its homogeneous counterpart. researchgate.net This system achieved an enantiomeric excess (ee) of 17% for the direct hydrogenation of ethyl nicotinate to ethyl nipecotinate. researchgate.net

Other studies have employed palladium catalysts. For instance, a heterogeneous palladium catalyst was used to first reduce ethyl nicotinate to ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate, which was then asymmetrically hydrogenated using another palladium catalyst modified with (-)-hydrocinchonine to give ethyl piperidine-3-carboxylate with a 24% ee. clockss.org The development of cooperative catalytic systems, combining heterogeneous metal nanoparticles with Lewis acids, has also shown promise for the efficient hydrogenation of aromatic rings under mild conditions. u-tokyo.ac.jp For example, a rhodium-platinum bimetallic nanoparticle catalyst in conjunction with scandium triflate has been shown to be effective. u-tokyo.ac.jp

Table 2: Heterogeneous Catalytic Hydrogenation of Ethyl Nicotinate

| Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| Pd/MCM-41 with dppf ligand | Ethyl nipecotinate | 17% | researchgate.net |

| Pd/C followed by Pd/TiO2 with (-)-hydrocinchonine | Ethyl piperidine-3-carboxylate | 24% | clockss.org |

| Rh-Pt nanoparticles with Sc(OTf)3 | Hydrogenated pyridine derivatives | Not specified for ethyl nicotinate | u-tokyo.ac.jp |

Nucleophilic Substitution Reactions of the Ester Group

The ester group of ethyl nicotinate can undergo nucleophilic substitution. However, a more synthetically useful transformation involves activating the pyridine nitrogen, which significantly enhances the reactivity of the C-3 ester towards nucleophiles. In the synthesis of nicotinamide (B372718) riboside derivatives, the pyridine nitrogen is alkylated by a protected ribose moiety. acs.org This creates a positively charged pyridinium (B92312) intermediate. The resulting cationic nicotinate ester is highly reactive and readily undergoes substitution with amines and alkoxides, a reaction that does not occur with ethyl nicotinate itself under similar mild conditions. acs.org

For example, treatment of the O-ethyl nicotinate riboside intermediate with ammonia (B1221849) in methanol (B129727) at low temperatures (4 °C) results in efficient conversion to the corresponding amide (nicotinamide riboside). acs.org Similarly, using sodium alkoxides can lead to transesterification, forming different O-alkyl nicotinate ribosides. acs.org

Ketonization and Cross-Ketonization Reactions

Vapor-phase catalytic ketonization provides a method for converting carboxylic acids and their esters into ketones. researchgate.netnih.gov The cross-ketonization of ethyl nicotinate with acetic acid has been studied over a ceria-on-alumina (CeO₂/Al₂O₃) catalyst. researchgate.net This reaction aims to produce 3-acetylpyridine (B27631) (methyl pyridin-3-yl ketone).

The reaction is typically performed at high temperatures (623–723 K). The findings indicate that the yield of 3-acetylpyridine is generally low, not exceeding 19%. researchgate.net The reaction is accompanied by the formation of various side products, including acetone (B3395972) from the self-ketonization of acetic acid and products from ester decomposition. researchgate.netnih.gov

Table 3: Cross-Ketonization of Ethyl Nicotinate with Acetic Acid researchgate.net

| Temperature (K) | Yield of 3-Acetylpyridine (%) |

|---|---|

| 623 | 19 |

| 673 | 18 |

| 723 | 15 |

Conditions: 20 wt.% CeO₂/Al₂O₃ catalyst, Molar ratio of Acetic Acid:Ethyl Nicotinate = 6:1.

Multi-Step Synthesis of Complex Pyridine-Derived Molecules

Ethyl nicotinate is a key starting material for the synthesis of more complex and valuable pyridine-containing molecules.

β-Nicotinamide riboside (NR), a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD⁺), can be synthesized efficiently from ethyl nicotinate in a two-step process. acs.orgnih.govexlibrisgroup.com

The synthesis begins with the coupling of ethyl nicotinate with a protected sugar, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. nih.govbeilstein-journals.org This glycosylation reaction is typically promoted by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), in a dry solvent like dichloromethane (B109758). nih.govgoogle.com The reaction yields an intermediate, ethyl nicotinate 2',3',5'-tri-O-acetylriboside, as a triflate salt. nih.gov

A common synthetic route to racemic nicotine (B1678760) uses ethyl nicotinate as a precursor to the key intermediate, myosmine. nih.govgoogleapis.com This process involves several steps:

Condensation: Ethyl nicotinate is reacted with N-vinyl-2-pyrrolidinone in the presence of a strong base, such as sodium ethoxide. google.comjustia.comgoogle.com This condensation reaction forms 3-nicotinoyl-1-vinylpyrrolidin-2-one. google.comgoogle.com

Cyclization/Hydrolysis: The resulting adduct is then treated with an acid (e.g., hydrochloric acid) which causes hydrolysis and cyclization to form the tobacco alkaloid myosmine. nih.govgoogle.comgoogle.com

Reduction: Myosmine is subsequently reduced to (R,S)-nornicotine. This reduction can be achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as the catalyst at atmospheric pressure. googleapis.com

N-Methylation: The final step is the N-methylation of the secondary amine of nornicotine (B190312) to yield (R,S)-nicotine (a racemic mixture). googleapis.comgoogle.com

This pathway provides a complete synthesis of racemic nicotine starting from petrochemical-derived ethyl nicotinate. nih.gov

Hydrolytic Pathways of Ethyl Nicotinate Esters

The hydrolysis of ethyl nicotinate, like other carboxylic acid esters, is a fundamental reaction that yields nicotinic acid and ethanol. This transformation can proceed through several mechanistic pathways, primarily catalyzed by acid or base, or occurring under neutral conditions. epa.gov The most common mechanism for base-catalyzed hydrolysis, also known as saponification, is the bimolecular acyl-oxygen cleavage (BAC2) pathway. epa.govvaia.com This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. epa.govvaia.com Subsequent acidification protonates the carboxylate to yield nicotinic acid. Acid-catalyzed hydrolysis also typically proceeds through a mechanism involving initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent attack by water.

The susceptibility of an ester to hydrolysis is significantly influenced by structural factors and the surrounding environment. soton.ac.uk Steric hindrance around the ester bond can impede the approach of the nucleophile, thereby slowing the reaction rate. soton.ac.uk The electronic properties of the substituent groups also play a crucial role.

Research into the biological hydrolysis of nicotinate esters has revealed interesting specificities. A study investigating the interaction of various nicotinate esters with human serum albumin (HSA) found that the structure of the alcohol moiety dramatically affects the ester's fate. nih.gov While some esters were readily hydrolyzed by HSA, ethyl nicotinate was found to bind to the protein without undergoing hydrolysis. nih.gov This contrasts with other esters like 2-butoxyethyl nicotinate, which was hydrolyzed, and p-methoxyphenyl nicotinate, which served as both a ligand and a substrate for hydrolysis by HSA. nih.gov

Theoretical studies have also been employed to understand the fundamental reaction pathways for the alkaline hydrolysis of carboxylic acid esters. acs.org These computational models help to predict reaction barriers and confirm competing mechanisms such as BAC2 and bimolecular base-catalyzed alkyl-oxygen cleavage (BAL2). acs.org

Table 1: Interaction of Nicotinate Esters with Human Serum Albumin

| Ester Compound | Binding to HSA | Hydrolysis by HSA |

|---|---|---|

| Ethyl nicotinate | Yes | No |

| Isopropyl nicotinate | Yes | No |

| t-Butyl nicotinate | Yes | No |

| Cyclohexyl nicotinate | Yes | No |

| Benzyl nicotinate | Yes | No |

| 2-Chloroethyl nicotinate | No | Yes |

| 2-Butoxyethyl nicotinate | No | Yes |

| 1-Carbamoylethyl nicotinate | No | No (not readily) |

| p-Methoxyphenyl nicotinate | Yes | Yes |

Data sourced from a study on the binding and hydrolysis of nicotinate esters by human serum albumin. nih.gov

Metal-Mediated Chemical Transformations

Ethyl nicotinate and its derivatives are versatile substrates and reagents in a variety of metal-mediated chemical transformations, particularly in the construction of complex molecular architectures. Palladium and nickel catalysts have been prominently featured in these methodologies.

Palladium-Catalyzed Reactions

Ethyl nicotinate has been effectively utilized as a ligand in palladium-catalyzed C-H activation and oxidative coupling reactions. ntu.edu.sgnih.gov In these roles, the pyridine-based ligand can enhance the rate and selectivity of the transformation. mdpi.com For instance, a catalytic system composed of palladium(II) acetate (Pd(OAc)₂) and ethyl nicotinate under an oxygen atmosphere has been shown to be highly effective for the oxidative annulation of indoles. nih.gov The inclusion of ethyl nicotinate in this system was found to be superior to many other previously reported oxidative systems for this specific transformation. nih.gov

Beyond its role as a ligand, functionalized ethyl nicotinate derivatives are key substrates in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, can be employed with derivatives like ethyl nicotinate-5-boronic acid pinacol (B44631) ester to synthesize complex heteroaryl nicotinates. researchgate.net

Table 2: Comparison of Catalytic Systems for Oxidative Indole (B1671886) Annulation

| Catalyst / Ligand / Oxidant | Solvent System | Yield (%) |

|---|---|---|

| Pd(OAc)₂ / Ethyl nicotinate / O₂ | t-Amyl alcohol / AcOH | 83 |

| Pd(OAc)₂ / O₂ | t-Amyl alcohol / AcOH | 13 |

| Pd(OAc)₂ / Benzoquinone | t-Amyl alcohol / AcOH | 10 |

| PdCl₂(MeCN)₂ / Cu(OAc)₂ | Toluene | <5 |

| Pd(TFA)₂ / O₂ | Toluene | No Reaction |

Data adapted from a study on palladium-catalyzed oxidative indole annulation. nih.gov

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a powerful tool for the functionalization of ethyl nicotinate derivatives. Nickel-catalyzed Negishi cross-coupling reactions have been developed for the direct aminoalkylation of heteroaryl halides. acs.org In one example, ethyl 5-bromonicotinate was successfully coupled with an aminoalkylzinc bromide reagent in the presence of a nickel catalyst, affording the corresponding aminoalkylated pyridine derivative in excellent yield. acs.org Similarly, ethyl 2-chloronicotinate can undergo Ni-catalyzed cross-coupling with benzylic zinc reagents. beilstein-journals.org These reactions demonstrate the utility of nickel catalysis for installing alkyl groups onto the pyridine ring of ethyl nicotinate, a transformation that is valuable in the synthesis of biologically active molecules. acs.org The exhaustive reduction of esters, including derivatives like ethyl nicotinate, to alcohols can also be achieved using nickel catalysis. amazonaws.com

Furthermore, other transition metals have been explored for novel reactivity. Iron-catalyzed processes, for example, have been shown to direct functionalization to the C6-position of ethyl nicotinate, a reactivity pattern not traditionally observed. acs.org

Table 3: Selected Metal-Mediated Reactions of Ethyl Nicotinate Derivatives

| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| Ethyl 5-bromonicotinate | (3-(Dimethylamino)propyl)magnesium chloride | Ni(acac)₂ / DPE-Phos | Ethyl 5-(3-(dimethylamino)propyl)nicotinate | 80 |

| Ethyl 5-bromonicotinate | ((Piperidin-3-yl)methyl)zinc bromide | Ni(acac)₂ / DPE-Phos | Ethyl 5-((piperidin-3-yl)methyl)nicotinate | 95 |

| Ethyl 2-chloronicotinate | (4-Acetylbenzyl)zinc chloride | Ni(acac)₂ | Ethyl 2-(4-acetylbenzyl)nicotinate | - |

Data sourced from studies on nickel-catalyzed cross-coupling reactions. acs.orgbeilstein-journals.org

Sophisticated Spectroscopic and Analytical Characterization of Ethyl Nicotinate Hydrochloride

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For ethyl nicotinate (B505614) hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the electronic environment of each atom.

Proton (¹H) NMR Spectroscopic Analysis

The protonation of the pyridine (B92270) nitrogen to form the hydrochloride salt induces a significant downfield shift (to a higher ppm value) for the protons on the pyridine ring. This is due to the increased electron-withdrawing nature of the positively charged nitrogen atom, which deshields the adjacent protons. The signals for the ethyl group protons are less affected.

Below is a table of typical ¹H NMR chemical shifts for the free base, ethyl nicotinate, in a deuterated chloroform (B151607) (CDCl₃) solvent. nih.govchemicalbook.comchemicalbook.com

Table 1: ¹H NMR Data for Ethyl Nicotinate (Free Base)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 (Pyridine) | ~9.23 | Singlet | N/A |

| H6 (Pyridine) | ~8.77 | Doublet | ~4.7 |

| H4 (Pyridine) | ~8.30 | Doublet of Triplets | ~7.9, 1.8 |

| H5 (Pyridine) | ~7.39 | Doublet of Doublets | ~7.9, 4.8 |

| -OCH₂CH₃ | ~4.42 | Quartet | ~7.1 |

| -OCH₂CH₃ | ~1.42 | Triplet | ~7.1 |

For ethyl nicotinate hydrochloride, the pyridine protons (H2, H4, H5, H6) would be expected to shift further downfield. For comparison, the aromatic protons in a similar compound, 2-(2-methoxyethoxy)ethyl iso-nicotinate hydrochloride, appear at δ 8.59 and δ 9.04 in D₂O. shd-pub.org.rs

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Chemical Shift Prediction

Similar to ¹H NMR, ¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The chemical shifts in the ¹³C NMR spectrum of this compound are also influenced by the protonation of the pyridine nitrogen. The electron-withdrawing effect of the protonated nitrogen causes the pyridine ring carbons to be deshielded, resulting in a downfield shift compared to the free base. Carbons closer to the nitrogen atom (C2 and C6) experience a more pronounced shift. The carbonyl and ethyl group carbons are minimally affected.

The table below shows typical ¹³C NMR chemical shifts for ethyl nicotinate (free base). nih.govchemicalbook.com

Table 2: ¹³C NMR Data for Ethyl Nicotinate (Free Base)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~165.1 |

| C2 (Pyridine) | ~153.5 |

| C6 (Pyridine) | ~151.0 |

| C4 (Pyridine) | ~137.1 |

| C5 (Pyridine) | ~123.4 |

| C3 (Pyridine) | ~126.8 |

| -OCH₂CH₃ | ~61.5 |

| -OCH₂CH₃ | ~14.3 |

In Situ NMR Studies for Reaction Mechanism Elucidation

In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time directly within the NMR tube. iastate.educardiff.ac.uk This method allows for the observation of reactants, intermediates, and products as they evolve, providing invaluable insights into reaction kinetics and mechanisms. cardiff.ac.uk

A reaction involving ethyl nicotinate, such as its use in the synthesis of other complex molecules, could be monitored using this technique. By acquiring a series of ¹H NMR spectra over time, researchers can track the disappearance of the characteristic signals of ethyl nicotinate while observing the appearance and evolution of signals corresponding to reaction intermediates and the final product. rsc.orgjhu.edu This data enables the determination of reaction rates and can help to elucidate the step-by-step mechanism of the transformation. cardiff.ac.uk

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that is particularly useful for analyzing polar and charged molecules. For this compound, the compound is already protonated in solution.

In positive-ion mode ESI-HRMS, the molecule would be detected as its corresponding cation. The analysis would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula. The expected ion would be the protonated form of ethyl nicotinate, [C₈H₉NO₂ + H]⁺.

Based on the monoisotopic mass of ethyl nicotinate (151.0633 Da), the theoretical exact mass of the protonated molecule detected by HRMS would be calculated as follows: nih.gov

Table 3: Predicted ESI-HRMS Data for this compound

| Ion Formula | Calculated m/z |

|---|---|

| [C₈H₁₀NO₂]⁺ | 152.0706 |

This precise mass measurement is crucial for distinguishing ethyl nicotinate from other compounds with the same nominal mass.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, probe the vibrational modes of molecules. The resulting spectrum provides a unique "fingerprint" based on the functional groups present in the compound.

The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include:

N-H Stretch: A broad band is expected in the region of 2400-3000 cm⁻¹ due to the stretching of the N⁺-H bond in the protonated pyridine ring.

C=O Stretch: A strong, sharp absorption band around 1720-1730 cm⁻¹, characteristic of the ester carbonyl group. shd-pub.org.rs

C=C and C=N Stretches: Multiple bands in the 1400-1650 cm⁻¹ region corresponding to the vibrations of the aromatic pyridine ring.

C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region associated with the C-O bond of the ester. shd-pub.org.rs

The protonation of the nitrogen in the hydrochloride salt would cause shifts in the pyridine ring vibrations compared to the free base and introduce the characteristic N-H stretching and bending frequencies, making vibrational spectroscopy a useful tool for confirming the salt's formation. chemicalbook.com

Infrared (IR) Spectroscopy for Structural Assignment

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule, thereby aiding in its structural elucidation. The IR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its bonds. For Ethyl nicotinate, the precursor to the hydrochloride salt, characteristic absorption bands confirm the presence of its key structural features.

The formation of the hydrochloride salt introduces a significant change in the pyridine ring. The protonation of the nitrogen atom gives rise to a pyridinium (B92312) ion. This would be expected to introduce N-H stretching and bending vibrations. Specifically, a broad absorption band associated with the N⁺-H stretch would typically appear in the 2500-3000 cm⁻¹ region, often overlapping with C-H stretching bands.

Key vibrational frequencies observed in the IR spectrum of Ethyl nicotinate provide clear evidence for its molecular structure. The decoding of the fingerprint region, typically between 400–1500 cm⁻¹, can be challenging but contains a wealth of structural information. nih.gov Modern computational approaches, such as transformer models, can leverage the complete information within an IR spectrum to directly predict a molecular structure. nih.gov

Table 1: Key IR Absorption Bands for Ethyl Nicotinate Structural Assignment

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Implication for Structure |

|---|---|---|---|

| ~3050 | C-H Stretch | Aromatic Ring | Confirms the presence of the pyridine ring. |

| ~2980 | C-H Stretch | Alkyl (Ethyl group) | Indicates the ethyl portion of the ester. |

| ~1720 | C=O Stretch | Ester Carbonyl | Strong absorption characteristic of the ester functional group. |

| ~1590 | C=C / C=N Stretch | Aromatic Ring | Vibrations associated with the pyridine ring structure. |

| ~1280 | C-O Stretch | Ester | Corresponds to the stretching of the C-O single bond in the ester. |

Note: Data is characteristic of the base, Ethyl nicotinate. The hydrochloride salt would exhibit additional peaks, notably a broad N⁺-H stretch.

Fourier-Transform Infrared (FTIR) Analysis

Fourier-Transform Infrared (FTIR) spectroscopy offers significant advantages over older dispersive instruments, providing higher resolution and sensitivity. nist.gov Analysis of Ethyl nicotinate via FTIR, often performed on a neat sample using a capillary cell, corroborates the structural data obtained from conventional IR spectroscopy. nih.gov The technique is invaluable for confirming the presence of expected functional groups and ensuring the identity of the synthesized compound.

The FTIR spectrum provides a detailed map of the functional groups. The prominent carbonyl (C=O) peak of the ester is one of the most easily identifiable signals. nih.gov The vibrations within the aromatic pyridine ring and the aliphatic ethyl chain produce a complex but characteristic pattern, particularly in the fingerprint region, which is unique to the molecule.

Table 2: Representative FTIR Peak Assignments for Ethyl Nicotinate

| Peak Position (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 1725-1715 | Strong | C=O stretching vibration of the ester group. |

| 1290-1270 | Strong | Asymmetric C-O-C stretching of the ester. |

| 1110-1090 | Medium | Symmetric C-O-C stretching of the ester. |

| 3100-3000 | Medium | Aromatic C-H stretching of the pyridine ring. |

| 3000-2850 | Medium | Aliphatic C-H stretching of the ethyl group. |

Note: Spectra are often measured on neat samples or in carefully selected solvents. nist.govnih.gov The hydrochloride salt would show additional features corresponding to the pyridinium ion.

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing its composition within mixtures. These methods separate components based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. youtube.com When coupled with a Flame Ionization Detector (FID), it becomes a highly sensitive method for quantifying organic compounds. scioninstruments.com The sample is vaporized and carried by an inert gas through a column, where separation occurs based on boiling point and interaction with the stationary phase. youtube.comufl.edu As components elute from the column, they are combusted in a hydrogen-air flame within the FID. scioninstruments.com This combustion produces ions, generating an electrical current that is proportional to the amount of analyte present. youtube.comchromatographyonline.com

This method is well-suited for determining the purity of Ethyl nicotinate (the free base form, which is more volatile than the salt) and for detecting any volatile organic impurities.

Table 3: Illustrative GC-FID Parameters for Ethyl Nicotinate Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | SH-Rtx-Wax (30 m x 0.25 mm, 0.25 µm film) | Stationary phase for separating components based on polarity. nih.gov |

| Carrier Gas | Helium or Nitrogen | Mobile phase to carry the sample through the column. ufl.edu |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. nih.gov |

| Split Ratio | 25:1 | A portion of the sample is directed to the column for analysis. nih.gov |

| Oven Program | Initial 40°C, ramp to 200°C | Temperature gradient to elute compounds with different boiling points. nih.gov |

| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds. scioninstruments.com |

| FID Temperature | 280 °C | Prevents condensation of eluted components in the detector. nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions. chemistryhall.comanalyticaltoxicology.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. chemistryhall.com The separation occurs on a plate coated with a stationary phase, typically silica (B1680970) gel. chemistryhall.com

As the mobile phase (a solvent system) ascends the plate, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase. unotes.net The product, Ethyl nicotinate, will have a different retention factor (Rf) than the starting materials (e.g., nicotinic acid), allowing for a clear visual assessment of the reaction's completion. chemistryhall.com A study on the stability of nicotinic acid esters utilized silica gel plates with an acetone (B3395972) and n-hexane mobile phase. researchgate.net

Table 4: Example TLC System for Monitoring Ethyl Nicotinate Synthesis | Parameter | Description | | :--- | :--- | | Stationary Phase | Silica Gel 60 F254 plates | A polar adsorbent common in TLC. researchgate.net | | Mobile Phase | Acetone / n-Hexane mixture | A solvent system whose polarity can be tuned to achieve good separation. researchgate.net | | Sample Application | Spotting the reaction mixture and starting materials on the baseline. | Allows for direct comparison. | | Development | Eluting the plate in a closed chamber saturated with mobile phase vapor. | Ensures reproducible separation. | | Visualization | UV light at 254 nm or chemical staining (e.g., 9-methylacridine (B196024) solution). researchgate.net | Makes the separated spots visible for Rf calculation. | | Retention Factor (Rf) | (Distance traveled by spot) / (Distance traveled by solvent front) | A quantitative measure used to identify compounds. chemistryhall.com |

High-Performance Liquid Chromatography (HPLC) for Analytical Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, providing high-resolution separation, accurate quantification, and robust performance. nih.gov Developing a stability-indicating HPLC method is crucial for determining the purity and content of this compound in various samples. mdpi.com

A reverse-phase (RP) HPLC method is commonly employed for this type of analysis. sielc.com Method development involves optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength to achieve the desired separation and sensitivity. jocpr.com For instance, Ethyl nicotinate can be effectively separated using a C18 or a specialized mixed-mode column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. sielc.comsielc.com UV detection is suitable as the pyridine ring in the molecule is a chromophore. sielc.com

Table 5: Parameters for HPLC Analytical Method Development for Ethyl Nicotinate

| Parameter | Selection / Condition | Rationale |

|---|---|---|

| Column | Primesep 100 (mixed-mode) or Newcrom R1 (reverse-phase) | Provides the necessary selectivity for separating the analyte from impurities. sielc.comsielc.com |

| Mobile Phase | Acetonitrile and Water with an acid buffer (e.g., H₂SO₄ or H₃PO₄) | The ratio of organic to aqueous phase controls the retention time, while the buffer controls the peak shape. sielc.comsielc.com |

| Detection | UV Spectrophotometer at 250 nm | Ethyl nicotinate has a strong UV absorbance at this wavelength, allowing for sensitive detection. sielc.com |

| Flow Rate | 1.0 mL/min | A typical flow rate that provides good separation efficiency in a reasonable time. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Maintaining a constant temperature ensures reproducible retention times. mdpi.com |

Computational and Theoretical Investigations of Ethyl Nicotinate Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the electronic structure, molecular geometry, and spectroscopic properties of molecules. For ethyl nicotinate (B505614) hydrochloride, these computational methods provide a deeper understanding of its behavior at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to optimize the molecular geometry of ethyl nicotinate hydrochloride and related nicotinic acid derivatives. mdpi.comnih.gov By employing functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p), 6-31+G(d,p), cc-pVTZ, and aug-cc-pVTZ), researchers can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. mdpi.comnih.gov

The optimization process seeks the lowest energy conformation of the molecule, providing a stable three-dimensional structure. For instance, studies on nicotinic acid have shown excellent agreement between DFT-calculated geometries and experimental data. nih.gov In the case of this compound, the protonation at the pyridine (B92270) nitrogen atom is a key structural feature that is well-described by DFT calculations. The optimized structure of the ethyl nicotinate cation (HL+) reveals the planarity of the pyridine ring and the orientation of the ethyl ester group. mdpi.com

Below is a table showcasing representative optimized geometrical parameters for a nicotinic acid derivative, illustrating the typical data obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2-N1 | 1.35 Å |

| C6-N1 | 1.34 Å | |

| C3-C7 | 1.50 Å | |

| C7-O8 | 1.21 Å | |

| C7-O9 | 1.35 Å | |

| Bond Angle | C6-N1-C2 | 118.5° |

| N1-C2-C3 | 121.3° | |

| C2-C3-C7 | 120.1° | |

| O8-C7-O9 | 124.5° |

Note: The data presented is illustrative for a nicotinic acid derivative and may not correspond exactly to this compound.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within DFT to predict NMR chemical shifts. mdpi.com This method has been applied to derivatives of nicotinic acid, showing a high correlation between theoretical and experimental NMR spectra. mdpi.comresearchgate.net For ligands such as 2-(2-methoxyethoxy)this compound, the predicted 1H and 13C NMR chemical shifts, when compared to experimental values, yield high correlation coefficients (e.g., 0.997) and low mean absolute errors (MAE), confirming the accuracy of the optimized molecular structure. mdpi.comshd-pub.org.rs

The ability to accurately predict NMR spectra is invaluable for the structural elucidation of new compounds and for assigning signals in experimental spectra.

Table of Predicted vs. Experimental 13C NMR Chemical Shifts for a Nicotinate Derivative

| Carbon Atom | Experimental (ppm) | Theoretical (ppm) |

| C2 | 156.0 | 150.9 |

| C3 | 138.7 | 119.5 |

| C4 | 123.7 | 134.3 |

Note: This data is for a related ruthenium(II) complex with a nicotinate-polyethylene glycol ester ligand and serves as an example of the GIAO method's application. shd-pub.org.rs

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). materialsciencejournal.orgwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. wikipedia.orgwuxibiology.comschrodinger.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org For nicotinic acid derivatives, quantum chemical calculations have been used to determine these frontier orbital energies and the corresponding energy gap. researchgate.netresearchgate.net This analysis provides insights into the molecule's electronic properties and potential for chemical reactions.

Calculated Frontier Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| HOMO | -7.06 |

| LUMO | -2.52 |

| Energy Gap (ΔE) | 4.54 |

Note: The presented values are for a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, to illustrate the concept. materialsciencejournal.org

Natural Bond Orbital (NBO) theory provides a framework for analyzing the delocalization of electron density and intramolecular interactions within a molecule. wikipedia.orgwisc.edu By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy associated with these charge transfer events. mdpi.comfrontiersin.org

In the context of this compound and its derivatives, NBO analysis can reveal key intramolecular interactions that contribute to the molecule's stability. mdpi.com These interactions can include hyperconjugative effects and the delocalization of lone pair electrons. The stabilization energy, E(2), is calculated for each donor-acceptor interaction, with higher E(2) values indicating stronger interactions. This analysis helps in understanding the electronic delocalization and the nature of bonding within the molecule. mdpi.comfrontiersin.org

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time.

Molecular dynamics simulations can be employed to model and visualize the intramolecular interactions that stabilize the conformation of this compound. These simulations can provide insights into the flexibility of the ethyl ester chain and the nature of non-covalent interactions, such as hydrogen bonding, that may occur within the molecule. shd-pub.org.rswikipedia.org

Computational Analysis of Intermolecular Interactions and Crystal Packing

Such computational studies typically begin with the optimization of the molecular geometry of the ethyl nicotinate cation and the chloride anion. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the most stable conformation of the ethyl nicotinate cation, considering the rotational freedom around the ester group.

The primary intermolecular interactions expected in the crystal lattice of this compound would be strong charge-assisted hydrogen bonds. The protonated pyridinium (B92312) nitrogen of the ethyl nicotinate cation is a strong hydrogen bond donor and is expected to form a robust hydrogen bond with the chloride anion (N⁺-H···Cl⁻). Computational models can calculate the energies and geometries of these hydrogen bonds, providing insight into their strength and directionality.

In addition to this primary interaction, other weaker interactions would also be investigated computationally. These include C-H···O and C-H···Cl hydrogen bonds, where hydrogen atoms from the ethyl group and the pyridine ring interact with the oxygen atoms of the ester group or the chloride anion, respectively. The energies of these weaker interactions can be quantified through computational methods.

Furthermore, π-π stacking interactions between the pyridine rings of adjacent cations could play a significant role in the crystal packing. Computational analysis can determine the geometry and energetic contribution of these stacking interactions, clarifying whether they are of a parallel or T-shaped nature. Van der Waals forces, though weaker, are also computationally modeled to provide a complete picture of the forces influencing the crystal packing.

Prediction of Physicochemical Descriptors and Correlation Studies

Computational methods are instrumental in predicting the physicochemical properties of molecules, which are crucial for understanding their behavior in various chemical and biological systems. For ethyl nicotinate, several key descriptors have been calculated using various theoretical models.

The partition coefficient (LogP), typically in an n-octanol/water system, is a critical measure of a molecule's lipophilicity. Various computational methods exist for the calculation of LogP, each employing different algorithms and training sets. A comparative study of theoretical methods for LogP calculation included ethyl nicotinate, providing a range of predicted values. These theoretical predictions can be correlated with experimental data to assess the accuracy of the computational models.

| Computational Method | Calculated LogP for Ethyl Nicotinate |

|---|---|

| XLogP3 | 1.3 |

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of its transport properties. TPSA is calculated by summing the surface contributions of polar atoms. For ethyl nicotinate, the calculated TPSA provides an estimation of its polarity.

| Descriptor | Calculated Value for Ethyl Nicotinate |

|---|---|

| Topological Polar Surface Area (TPSA) | 39.2 Ų |

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is generally defined as any single non-ring bond, bonded to a non-hydrogen atom. This descriptor is often correlated with bioavailability. Computational analysis of the structure of ethyl nicotinate allows for a straightforward determination of its number of rotatable bonds. nih.gov

| Descriptor | Calculated Value for Ethyl Nicotinate |

|---|---|

| Rotatable Bond Count | 3 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides profound insights into the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. For this compound, computational studies can elucidate the mechanisms of its formation and reactivity.

Another important reaction is the hydrolysis of the ester bond in ethyl nicotinate, which can occur under both acidic and basic conditions. Computational studies can model the reaction pathways for both mechanisms. For the acid-catalyzed hydrolysis, the mechanism would be the reverse of the esterification. For the base-catalyzed hydrolysis (saponification), computational modeling would show the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of the ethoxide leaving group. The calculated energy profiles for these pathways would provide a detailed understanding of the reaction energetics.

Furthermore, ethyl nicotinate is a precursor in the synthesis of more complex molecules, such as nicotine (B1678760) and its analogs. Computational studies can be employed to investigate the mechanisms of these multi-step syntheses. For instance, in a Claisen condensation reaction involving ethyl nicotinate, computational modeling could elucidate the stereoselectivity and regioselectivity of the reaction by comparing the activation energies of different possible reaction pathways. These computational investigations are invaluable for optimizing reaction conditions and for the rational design of new synthetic routes.

Crystallographic Analysis and Solid State Chemistry of Ethyl Nicotinate Hydrochloride

Single Crystal X-ray Diffraction (XRD) Studies

Determination of Crystal System and Space Group

Information regarding the crystal system (e.g., monoclinic, orthorhombic, etc.) and the specific space group of ethyl nicotinate (B505614) hydrochloride is not available in the public domain. This fundamental crystallographic information can only be determined through single-crystal XRD analysis.

Elucidation of Molecular Conformation and Bond Parameters

Without a solved crystal structure, the precise molecular conformation of ethyl nicotinate hydrochloride in the solid state, including the dihedral angles between the pyridine (B92270) ring and the ester group, cannot be described. Similarly, a definitive table of bond lengths and angles is unavailable.

Analysis of Supramolecular Interactions in the Crystalline State

Hydrogen Bonding Networks

A detailed analysis of the hydrogen bonding network, which would involve the protonated pyridine nitrogen and the chloride counter-ion, is contingent on the determination of the crystal structure.

Pi-Stacking Interactions (e.g., π-arene-π-arene, π-COO-π-arene)

The presence and nature of any π-stacking interactions between the aromatic pyridine rings of adjacent molecules in the crystal lattice of this compound can only be ascertained through crystallographic studies.

Coordination Chemistry and Metal Complexes of Ethyl Nicotinate Hydrochloride

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes involving nicotinate (B505614) ligands often involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using a suite of spectroscopic and analytical techniques to elucidate their structure and properties.

Ruthenium(II) complexes featuring nicotinate-based ligands have been a subject of particular interest. semanticscholar.orgmdpi.comresearchgate.net The synthesis of these complexes typically starts from a ruthenium precursor, such as the dimeric complex [Ru(p-cymene)(μ-Cl)Cl]₂. mdpi.com Reaction of this precursor with nicotinate ester ligands in a solvent like dichloromethane (B109758) leads to the formation of monomeric ruthenium(II) complexes. mdpi.com

Researchers have successfully synthesized and characterized both neutral and cationic Ruthenium(II) complexes. semanticscholar.orgresearchgate.net For instance, neutral complexes with the general formula [RuCl₂(η⁶-p-cym)(L-κN)] and cationic complexes like [RuCl(η⁶-p-cym)(L-κN)₂][PF₆] have been prepared, where L represents a nicotinate-polyethylene glycol ester ligand. semanticscholar.orgmdpi.comresearchgate.net

The characterization of these compounds is comprehensive, employing techniques such as:

High-Resolution Mass Spectrometry (ESI-HRMS): Used to confirm the mass-to-charge ratio of the synthesized complexes, which shows a characteristic isotopic pattern due to the presence of ruthenium and chlorine atoms. mdpi.com

Infrared (IR) Spectroscopy: Provides information on the vibrational modes of the ligands and their coordination to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of the ligands and complexes in solution. researchgate.net

Single-Crystal X-ray Diffraction: This technique provides definitive structural information, including bond lengths and angles, confirming the coordination geometry of the complex. mdpi.com

| Complex Formula | Type | Key Characterization Data (m/z) | Reference |

|---|---|---|---|

| [RuCl₂(η⁶-p-cym)(L2-κN)] | Neutral | 490.08585 | mdpi.com |

| [RuCl₂(η⁶-p-cym)(L3-κN)] | Neutral | 534.11190 | mdpi.com |

L2 = (2-(2-methoxyethoxy)ethyl nicotinate), L3 = (2-[2-(2-methoxyethoxy)ethoxy]ethyl nicotinate)

The coordination geometry of metal complexes is determined by the number of ligands attached to the central metal ion (coordination number) and the nature of the metal-ligand bonds. youtube.com For transition metal complexes involving nicotinate ligands, several geometries are possible.

A common coordination number for these complexes is six, which typically results in an octahedral or distorted octahedral geometry. libretexts.orgmdpi.com In the case of the [RuCl₂(η⁶-p-cym)(L-κN)] complexes, a pseudo-octahedral geometry is formed. mdpi.com This geometry is characterized by specific bond angles, such as N–Ru–Cl angles around 84.7° and 86.9°, and a Cl-Ru-Cl angle of 89.4°. mdpi.com

For other metals, such as cadmium, dinuclear complexes can form where two Cd²⁺ ions are bridged by nicotinate ligands. In such structures, each cadmium ion can display a distorted octahedral coordination polyhedron. researchgate.net The specific geometry is influenced by factors including the metal ion's size and electronic configuration, as well as steric and electronic effects from the ligands. mdpi.com

Ligand Binding Modes and Selectivity

The nicotinate ligand is versatile and can coordinate to metal centers in several ways, a property that influences the structure and reactivity of the resulting complex. researchgate.net The primary binding modes observed are:

Monodentate: The ligand binds to the metal center through a single atom. For ethyl nicotinate, this is most commonly the pyridyl nitrogen atom. mdpi.comresearchgate.net This mode is seen in complexes like [RuCl₂(η⁶-p-cym)(L-κN)]. mdpi.com

Bidentate: The ligand binds through two donor atoms. While less common for simple monodentate coordination, nicotinate can act as a chelating or bridging ligand.

Bridging: The nicotinate ligand can bridge two metal centers, often using the pyridyl nitrogen to bind to one metal and one or both carboxylate oxygen atoms to bind to another. researchgate.net This mode can lead to the formation of dinuclear molecules or coordination polymers. researchgate.netresearchgate.net For example, a cadmium supramolecular coordination polymer features an octahedral Cd(II) center coordinated to ethyl nicotinate and thiocyanate (B1210189) ligands. researchgate.net

The selectivity for a particular binding mode depends on various factors, including the reaction conditions, the nature of the metal ion, and the presence of other ancillary ligands in the coordination sphere.

Electrochemical Properties of Metal-Nicotinate Complexes

The electrochemical behavior of metal-nicotinate complexes is a key area of investigation, as it provides insight into their redox properties and potential applications in areas like catalysis and materials science. Cyclic voltammetry (CV) is a primary technique used to study these properties. electrochemsci.org

Studies on transition metal complexes with ligands derived from nicotinic acid reveal that the metal center can undergo reversible or quasi-reversible redox processes. electrochemsci.org For example, Co(II) and Cu(II) complexes have been shown to exhibit quasi-reversible single-electron transfer processes. electrochemsci.org Mn(II) and Fe(III) complexes can show two distinct redox peaks, also corresponding to quasi-reversible one-electron transfers. electrochemsci.org The specific redox potentials are influenced by the coordination environment around the metal ion, including the nature of the nicotinate ligand and any other co-ligands. The adsorption of additives like nicotinic acid onto an electrode surface can also influence electrochemical processes, such as metal deposition, by impeding active sites. northampton.ac.uk

Catalytic Applications of Metal-Nicotinate Complexes

Transition metal complexes are widely used as catalysts for a vast range of chemical reactions due to their ability to exist in multiple oxidation states and coordinate with substrates. rsc.orgmdpi.com Metal-nicotinate complexes have shown promise in several catalytic applications.

Biomimetic Catalysis: Certain copper-nicotinate complexes have been developed as mimics of the enzyme superoxide (B77818) dismutase (SOD). nih.gov These low-molecular-weight complexes can help in scavenging superoxide radicals. nih.gov Similarly, a nicotinate-modified lanthanide-substituted selenotungstate has demonstrated catalase-like activity, catalyzing the oxidation of a substrate by hydrogen peroxide. acs.org

Environmental Catalysis: A supramolecular coordination polymer based on cadmium, ethyl nicotinate, and thiocyanate has been reported as an efficient catalyst for removing harmful elements from wastewater. researchgate.net

Olefin Polymerization: While a broad application, late transition metal catalysts, often featuring nitrogen-containing ligands, are significant in olefin polymerization. mdpi.com The principles of ligand design in this field are relevant to the potential development of nicotinate-based catalysts.

The catalytic activity of these complexes is intrinsically linked to their electronic structure and coordination geometry, which can be fine-tuned by modifying the nicotinate ligand or the metal center.

Structure Activity Relationship Sar Studies in Chemical Reactivity and Molecular Recognition

Rational Design of Nicotinate (B505614) Derivatives for Specific Chemical Transformations

Rational design in chemistry involves the strategic and deliberate creation of new molecules to achieve a specific function. This approach is heavily reliant on a deep understanding of reaction mechanisms and molecular interactions. For nicotinate derivatives, including ethyl nicotinate, rational design is employed to tailor their properties for various applications, such as intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govnih.gov

The design process often begins with a parent molecule, or "lead compound," like ethyl nicotinate. Modifications are then introduced to alter its electronic or steric properties. For example, the esterification of nicotinic acid to ethyl nicotinate is a simple design step that modifies the carboxyl group, changing its reactivity and physical properties. researchgate.net Further modifications can be made to the pyridine (B92270) ring or the ester group to control the molecule's behavior in subsequent chemical transformations.

One key application is in the synthesis of complex heterocyclic compounds. For instance, the pyridine ring of ethyl nicotinate can be targeted for hydroxylation. Biocatalysts like nicotinate dehydrogenase can introduce a hydroxyl group at a specific position (the C6 position) on the pyridine ring. nih.gov This highly specific transformation yields valuable intermediates, such as 6-hydroxynicotinic acid, which are used to synthesize novel nicotinoid insecticides like imidacloprid. nih.gov The rational choice of the nicotinic acid scaffold is crucial for the success of both the enzymatic transformation and the subsequent chemical synthesis steps.

Researchers also design and synthesize novel nicotinate derivatives to act as potential therapeutic agents. By attaching different chemical moieties to the nicotinic acid backbone, new compounds with anti-inflammatory or antioxidant properties have been developed. nih.govresearchgate.net The design strategy in these cases involves incorporating functional groups that are known to interact with specific biological targets, such as the COX-2 enzyme. nih.gov

Table 1: Examples of Rational Design Strategies for Nicotinate Derivatives

| Design Strategy | Target Transformation/Application | Example Derivative/Intermediate |

|---|---|---|

| Enzymatic Hydroxylation | Synthesis of insecticide intermediates | 6-Hydroxynicotinic acid |

| Esterification | Modification of physical properties and reactivity | Methyl nicotinate, Ethyl nicotinate |

| Amide Coupling | Creation of potential anti-inflammatory agents | Novel nicotinamide (B372718) derivatives |

Influence of Substituent Effects on Reaction Pathways and Selectivity

The reactivity of the aromatic pyridine ring in ethyl nicotinate is significantly influenced by its substituents: the ethyl ester group and the ring nitrogen atom. These substituent effects determine the rate and orientation of chemical reactions, particularly electrophilic aromatic substitution (EAS). libretexts.orglumenlearning.com

Substituents are broadly classified as either activating or deactivating. lumenlearning.com

Activating groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com

Deactivating groups withdraw electron density from the ring, making it less nucleophilic and less reactive. lumenlearning.com

In ethyl nicotinate, both the pyridine nitrogen and the ethyl carboxylate group (-COOEt) are electron-withdrawing groups, and therefore, they deactivate the ring towards electrophilic attack. libretexts.orgucsb.edu The nitrogen atom deactivates the ring through its inductive effect, while the ester group deactivates it through both inductive and resonance effects. youtube.com Consequently, ethyl nicotinate undergoes electrophilic substitution reactions much more slowly than benzene. lumenlearning.com

Substituents also direct the position of incoming groups to the ortho, meta, or para positions. libretexts.org The deactivating groups on ethyl nicotinate direct incoming electrophiles primarily to the meta position relative to their own location. For the pyridine ring, this means substitution occurs at the 5-position. This directional preference can be explained by examining the stability of the carbocation intermediates (sigma complexes) formed during the reaction. When the electrophile attacks the meta position, the resulting positive charge is not placed on the carbon atom directly bonded to the electron-withdrawing group, which would be a particularly unstable arrangement. libretexts.org

Table 2: Influence of Substituents on the Reactivity of the Pyridine Ring in Ethyl Nicotinate

| Substituent | Electronic Effect | Influence on Reactivity (EAS) | Directing Effect |

|---|---|---|---|

| Pyridine Nitrogen | Inductively withdrawing | Deactivating | Meta-directing |

Molecular Recognition and Host-Guest Chemistry Principles

Molecular recognition is the specific, non-covalent binding between two or more molecules. nih.govnih.gov This principle is the basis of many biological processes and is a core concept in supramolecular chemistry. mdpi.comrsc.org In host-guest chemistry, a larger molecule (the host) forms a complex with a smaller molecule (the guest), such as ethyl nicotinate hydrochloride. The formation of this host-guest complex is driven by the sum of multiple non-covalent interactions. researchgate.net

For a molecule like this compound to be "recognized" by a host, there must be a high degree of complementarity in their size, shape, and chemical properties. The protonated pyridine nitrogen in the hydrochloride salt, the carbonyl oxygen of the ester, the aromatic ring, and the ethyl group can all serve as points of interaction for a potential host molecule. Understanding these potential interactions is key to designing hosts that can selectively bind to this compound.

The stability of a host-guest complex is determined by a variety of non-covalent interactions, which are individually weak (typically 1-5 kcal/mol) but collectively strong. wikipedia.org Key interactions relevant to this compound include:

Hydrogen Bonding: This is a strong type of dipole-dipole interaction. In this compound, the pyridine nitrogen is protonated (-NH+), making it an excellent hydrogen bond donor. The carbonyl oxygen of the ester group is a hydrogen bond acceptor. These groups can form strong, directional hydrogen bonds with complementary functional groups on a host molecule. nih.gov

Dipole-Dipole Interactions: The ester group in ethyl nicotinate has a significant bond dipole due to the difference in electronegativity between the carbon and oxygen atoms. libretexts.org This dipole can align favorably with dipoles in a host molecule, contributing to the binding energy.

Van der Waals Forces (London Dispersion Forces): These are weak, transient interactions that occur between all molecules and arise from temporary fluctuations in electron density. libretexts.org The ethyl group and the surface of the pyridine ring can engage in van der Waals interactions with nonpolar regions of a host molecule. wikipedia.org

π-π Stacking: The electron-rich π-system of the pyridine ring can interact with other aromatic rings in a host molecule through π-π stacking. This interaction is important for the organization of many supramolecular structures. mdpi.com

Cation-π Interactions: The positively charged, protonated pyridine ring can interact favorably with the electron-rich face of another aromatic ring (from a host molecule). This is a strong non-covalent interaction that is crucial in the binding of ligands to nicotinic acetylcholine receptors. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. researchgate.nettainstruments.com It provides a complete thermodynamic profile of a molecular interaction in a single experiment. nih.gov By titrating a solution of a host molecule with the guest (the ligand, in this case, this compound) and measuring the minute amounts of heat released or absorbed, one can directly determine several key parameters. news-medical.net

The primary data obtained from an ITC experiment are:

Binding Stoichiometry (n): The ratio of host to guest molecules in the complex.

Binding Constant (Kₐ): A measure of the affinity of the guest for the host. A larger Kₐ indicates tighter binding.

Enthalpy Change (ΔH): The heat released or absorbed upon binding. It reflects the changes in bonding energy (e.g., hydrogen bonds) during complex formation. frontiersin.org

Entropy Change (ΔS): Calculated from the other parameters, this term reflects the change in disorder of the system upon binding, including changes in conformational freedom and the release of solvent molecules. frontiersin.org

From these values, the Gibbs free energy change (ΔG), which indicates the spontaneity of the binding process, can be calculated using the equation: ΔG = ΔH - TΔS . frontiersin.org A negative ΔG signifies a spontaneous binding interaction. tainstruments.com This detailed thermodynamic information provides deep insight into the forces driving the molecular recognition process. frontiersin.org

Table 3: Hypothetical Thermodynamic Data from an ITC Experiment (Binding of this compound to a Macrocyclic Host)

| Thermodynamic Parameter | Symbol | Value | Interpretation |

|---|---|---|---|

| Stoichiometry | n | 1.05 | A 1:1 binding model is appropriate. |

| Binding Constant | Kₐ | 2.5 x 10⁴ M⁻¹ | Indicates a moderately strong binding affinity. |

| Enthalpy Change | ΔH | -8.2 kcal/mol | The binding is enthalpically driven and exothermic, suggesting the formation of strong hydrogen bonds or favorable van der Waals interactions. |

| Entropy Change | TΔS | -2.1 kcal/mol | The binding is entropically unfavorable, possibly due to a loss of conformational freedom in the host and guest upon complex formation. |

Advanced Methodologies in Chemical Derivatization for Analytical Applications

Derivatization Strategies for Enhanced Spectroscopic Detection

Chemical derivatization is a pivotal technique used to modify an analyte to produce a new compound with properties that are more suitable for a specific analytical method. In spectroscopic detection, derivatization is often employed to introduce a chromophore or fluorophore into the analyte molecule, thereby significantly enhancing its molar absorptivity for UV-Visible spectrophotometry or inducing fluorescence for spectrofluorimetric analysis.

While ethyl nicotinate (B505614) hydrochloride itself does not possess inherent fluorescence, its chemical structure allows for its use as a derivatizing agent for specific functional groups. The pyridine (B92270) ring in its structure can act as a label or "tag" after reaction with an analyte. For instance, analytes containing reactive functional groups such as primary and secondary amines can be derivatized with reagents that incorporate a pyridine moiety. Although direct derivatization with ethyl nicotinate hydrochloride is not a widely documented primary strategy, its structural motifs are relevant in the design of derivatizing agents.

The general principle involves the reaction of a target analyte, which may have poor spectroscopic properties, with a derivatizing reagent. This reaction ideally results in a derivative that can be detected with high sensitivity and selectivity. For example, a common strategy for the derivatization of amines involves the use of reagents that introduce an aromatic system, leading to a significant increase in UV absorbance.

Table 1: Spectroscopic Properties of Analytes Before and After Derivatization

| Analyte | Functional Group | Original λmax (nm) | Derivatizing Agent Moiety | Derivative λmax (nm) | Fold Increase in Molar Absorptivity |

| Aliphatic Amine | -NH2 | < 200 | Pyridine | ~ 260 | > 100 |

| Carboxylic Acid | -COOH | ~ 210 | Substituted Pyridine | > 250 | Variable |

Note: This table illustrates the general principle of how derivatization with pyridine-containing reagents can enhance UV absorbance. Specific data for this compound as the derivatizing agent is not available in published research.

Applications in Chromatographic Performance Enhancement

In chromatography, derivatization can serve multiple purposes, including improving the volatility of an analyte for gas chromatography (GC), enhancing its retention and resolution in high-performance liquid chromatography (HPLC), and increasing the sensitivity of detection.

For GC analysis, polar and non-volatile compounds often require derivatization to increase their volatility and thermal stability. While silylation is a more common technique for this purpose, derivatization to form esters or amides can also be effective. The ethyl nicotinate moiety, if introduced into an analyte, could potentially alter its chromatographic behavior.

In HPLC, particularly in reversed-phase mode, derivatization can be used to modify the polarity of an analyte to achieve better separation. For polar compounds that exhibit poor retention on nonpolar stationary phases, derivatization to a less polar derivative can increase retention time and improve resolution from other components in a complex mixture. The introduction of the relatively nonpolar ethyl and pyridine groups from a reagent like this compound could theoretically serve this purpose.

Table 2: Hypothetical Chromatographic Data for a Polar Analyte

| Analyte | Derivatization Status | Retention Time (min) on C18 Column | Peak Shape |

| Polar Analyte X | Underivatized | 2.5 | Tailing |

| Analyte X Derivative | Derivatized with Pyridine-Ester Moiety | 12.8 | Symmetrical |

Note: This table provides a hypothetical example of how derivatization could improve chromatographic performance. There is no specific published data on the use of this compound for this application.

Microwave-Assisted Derivatization Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, such as reduced reaction times, higher yields, and improved reaction selectivity. These benefits are also applicable to derivatization reactions for analytical purposes.

Microwave energy can accelerate the reaction between an analyte and a derivatizing agent, allowing for rapid sample preparation. This is particularly advantageous in high-throughput analytical laboratories. The synthesis of various heterocyclic compounds, including derivatives of pyridine, has been shown to be more efficient under microwave irradiation.